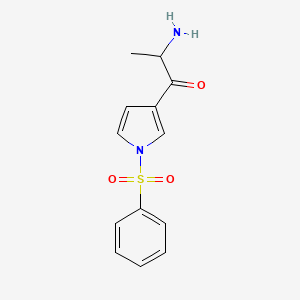
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)-: is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This specific compound is notable for its unique structure, which includes an amino group, a ketone group, and a phenylsulfonyl group attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- can be achieved through several synthetic routes. One common method involves the reaction of a pyrrole derivative with a suitable sulfonyl chloride, followed by the introduction of the amino and ketone groups. The reaction conditions typically include:
Starting Materials: Pyrrole, phenylsulfonyl chloride, and appropriate reagents for introducing the amino and ketone groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures, often in the range of 0-50°C, and may require the use of catalysts or specific solvents to facilitate the reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- may involve large-scale batch or continuous processes. The key steps include:
Raw Material Procurement: Sourcing high-quality starting materials and reagents.
Reaction Optimization: Scaling up the reaction conditions to ensure consistent yield and quality.
Purification and Quality Control: Implementing robust purification methods and quality control measures to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or sulfides.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to:
Bind to Enzymes: Inhibit or activate enzymes by interacting with their active sites.
Modulate Receptors: Bind to and modulate the activity of various receptors in biological systems.
Alter Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(ethylsulfonyl)-: Similar structure but with an ethylsulfonyl group instead of a phenylsulfonyl group.
Eigenschaften
CAS-Nummer |
109482-82-8 |
|---|---|
Molekularformel |
C13H14N2O3S |
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
2-amino-1-[1-(benzenesulfonyl)pyrrol-3-yl]propan-1-one |
InChI |
InChI=1S/C13H14N2O3S/c1-10(14)13(16)11-7-8-15(9-11)19(17,18)12-5-3-2-4-6-12/h2-10H,14H2,1H3 |
InChI-Schlüssel |
GNUBXIKLLAADKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)
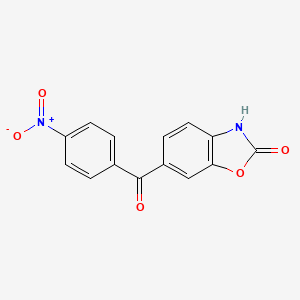
![2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]-](/img/structure/B14321286.png)
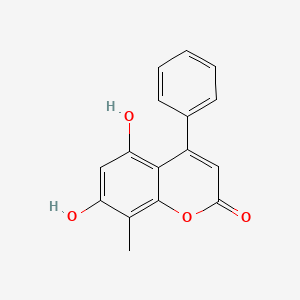
![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)
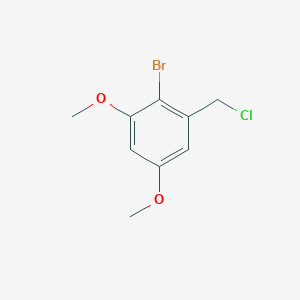
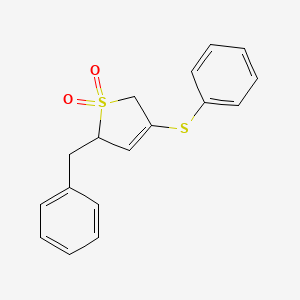
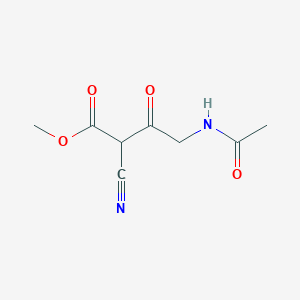
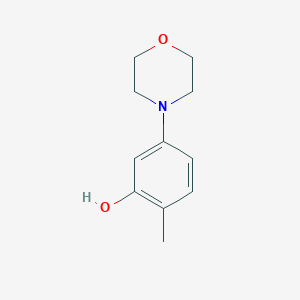
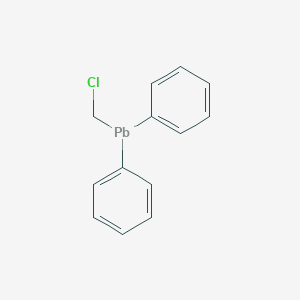
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
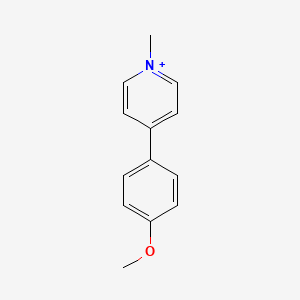
![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)
![2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one](/img/structure/B14321336.png)
